3'-Hydroxystanozolol

Doping Control GC-MS Sample Preparation

3'-Hydroxystanozolol is the mandatory long-term urinary biomarker for stanozolol misuse detection (WADA MRPL 2 ng/mL). Generic substitution compromises accuracy due to differential matrix effects and recovery rates (<10% vs >80% with isoBOC-O-TMS derivatization). Procure certified reference material to ensure traceable, robust quantification in anti-doping, forensic toxicology, and veterinary residue control.

Molecular Formula C21H32N2O2
Molecular Weight 344.5 g/mol
CAS No. 125709-39-9
Cat. No. B1257409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Hydroxystanozolol
CAS125709-39-9
Synonyms17alpha-methyl-17beta-hydroxy-5alpha-androstano(3,2-c)pyrazole
3'-hydroxystanozolol
Molecular FormulaC21H32N2O2
Molecular Weight344.5 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2(C)O)CCC4C3(CC5=C(C4)NNC5=O)C
InChIInChI=1S/C21H32N2O2/c1-19-11-14-17(22-23-18(14)24)10-12(19)4-5-13-15(19)6-8-20(2)16(13)7-9-21(20,3)25/h12-13,15-16,25H,4-11H2,1-3H3,(H2,22,23,24)/t12-,13+,15-,16-,19-,20-,21-/m0/s1
InChIKeySWPAIUOYLTYQKK-YEZTZDHTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3'-Hydroxystanozolol (CAS 125709-39-9): A Primary Stanozolol Metabolite for Doping Control and Forensic Toxicology


3'-Hydroxystanozolol is a major Phase I metabolite of the anabolic androgenic steroid stanozolol, formed primarily via CYP-mediated hepatic hydroxylation at the C-3' position of the pyrazole ring [1]. It is predominantly excreted as a glucuronide conjugate in human urine and serves as the principal analytical target for detecting stanozolol misuse in anti-doping, forensic, and veterinary residue programs [2]. As a certified reference material, its use ensures method traceability and quantitative reliability in complex biological matrices .

Why 3'-Hydroxystanozolol Reference Standards Cannot Be Substituted by Other Stanozolol Metabolites or Parent Drug


Stanozolol metabolism generates a complex profile of hydroxylated metabolites, including 4β-hydroxy-, 16α-hydroxy-, 16β-hydroxy-, and dihydroxylated derivatives, each with distinct chromatographic retention, mass spectral fragmentation, and biological excretion kinetics [1]. Generic substitution of 3'-hydroxystanozolol with the parent drug or alternative metabolites compromises analytical accuracy because these compounds exhibit different ionization efficiencies, matrix effect susceptibilities, and recovery rates during sample preparation [2]. Specifically, 3'-hydroxystanozolol demonstrates a unique requirement for optimized extraction protocols to achieve >80% recovery compared to <10% with conventional pentane extraction, a differential that does not apply uniformly to 16β- or 4β-hydroxystanozolol [3]. Furthermore, 3'-hydroxystanozolol represents the most abundant and consistently detectable metabolite in human urine across multiple studies, making it the mandatory target for regulatory compliance [1].

Quantitative Differentiation of 3'-Hydroxystanozolol: Head-to-Head Analytical Performance Evidence


Extraction Recovery: 3'-Hydroxystanozolol Shows >8-Fold Improvement with Optimized Derivatization vs. Conventional Pentane Protocol

When extracting 3'-hydroxystanozolol from human urine for GC-MS analysis, the conventional n-pentane extraction method yields poor recovery (<10%). In contrast, employing N-isobutyloxycarbonyl (isoBOC) derivatization combined with O-trimethylsilyl (TMS) derivatization achieves recovery exceeding 80% [1].

Doping Control GC-MS Sample Preparation

LC-MS/MS Detection Limit in Rat Hair: 3'-Hydroxystanozolol Achieves 0.25 pg/mg Sensitivity for Retrospective Doping Analysis

A validated LC-MS/MS method for pigmented rat hair demonstrated a limit of detection (LOD) of 0.25 pg/mg for 3'-hydroxystanozolol, compared to 0.125 pg/mg for the parent drug stanozolol, using 50 mg of hair sample [1]. The assay achieved linearity with determination coefficients (r²) >0.995 across the working range.

Forensic Toxicology LC-MS/MS Hair Analysis

Multi-Matrix Quantification: 3'-Hydroxystanozolol Exhibits Distinct Concentration Ratios in Hair vs. Urine vs. Serum Following Stanozolol Administration

In a controlled rat study following six days of intraperitoneal stanozolol administration (5.0 mg/kg/day), average concentrations of stanozolol and 3'-hydroxystanozolol were quantified across three matrices: hair (stanozolol: 70.18 ± 22.32 pg/mg; 3'-hydroxystanozolol: 13.01 ± 3.43 pg/mg), urine (4.34 ± 6.54 ng/mL; 9.39 ± 7.42 ng/mL), and serum (7.75 ± 3.58 ng/mL; 7.16 ± 1.97 ng/mL) [1].

Pharmacokinetics LC-MS/MS Multi-Matrix Analysis

ELISA Cross-Reactivity: Heterologous Assay Format Enables 51% Cross-Reactivity for 3'-Hydroxystanozolol, Facilitating Simultaneous Immunochemical Detection with Parent Drug

In an ELISA system using a heterologous antisera/coating antigen combination (As147/5BSA), 3'-hydroxystanozolol was detected with 51% cross-reactivity relative to stanozolol, yielding an IC₅₀ of 1.46 μg/L compared to 0.68 μg/L for stanozolol [1]. A homologous format (As147/8BSA) was highly specific for stanozolol with minimal metabolite cross-reactivity (IC₅₀ = 0.16 μg/L, LOD = 0.022 μg/L).

Immunoassay ELISA Doping Control

Veterinary Residue Method LOD: 3'-Hydroxystanozolol Detected at 0.05-0.15 μg/L Range in Bovine, Porcine, and Ovine Urine Using Optimized SPE-LC-MS/MS

An optimized SPE-LC-MS/MS method for three stanozolol metabolites in animal urines achieved limits of detection in the range of 0.05 to 0.15 μg/L for 3'-hydroxystanozolol, 16β-hydroxystanozolol, and 4β-hydroxystanozolol [1]. The method employed mixed-mode anion exchange Strata-XL-A SPE cartridges with diethyl ether elution and was successfully validated for bovine, porcine, and ovine species in accordance with EU Decision 2002/657/EC.

Veterinary Residue Control LC-MS/MS Food Safety

Primary Application Scenarios for 3'-Hydroxystanozolol Based on Verified Performance Evidence


Anti-Doping Urine Screening and Confirmation

Use 3'-Hydroxystanozolol certified reference material to calibrate and validate GC-MS and LC-MS/MS methods for detecting stanozolol misuse in human athletes. The >80% extraction recovery achieved with isoBOC-O-TMS derivatization [4] supports robust quantification at the 2 ng/mL threshold required by the World Anti-Doping Agency (WADA). This compound is the mandatory long-term urinary biomarker for stanozolol administration.

Retrospective Doping Analysis Using Hair Specimens

Employ 3'-Hydroxystanozolol reference standards in LC-MS/MS methods for hair analysis, enabling detection of stanozolol use weeks to months after administration. The validated LOD of 0.25 pg/mg in pigmented rat hair [4] provides the analytical sensitivity required for out-of-competition testing programs where urine collection is logistically challenging.

Veterinary Residue Monitoring in Food-Producing Animals

Apply 3'-Hydroxystanozolol reference material in multi-species residue control programs for bovine, porcine, and ovine urine. The validated LOD range of 0.05-0.15 μg/L [4] meets EU Decision 2002/657/EC requirements for confirmatory analysis, supporting food safety compliance and export certification.

High-Throughput Immunoassay Screening with Confirmatory ELISA

Develop and validate ELISA methods using 3'-Hydroxystanozolol as the target analyte. The heterologous As147/5BSA format enables 51% cross-reactivity detection of the metabolite alongside the parent drug [4], facilitating rapid, cost-effective screening of large sample volumes prior to LC-MS/MS confirmation.

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